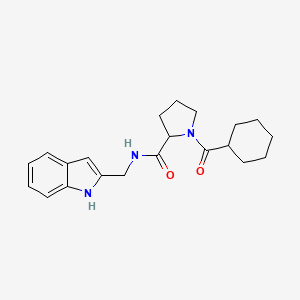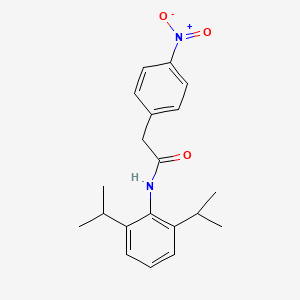
1-(cyclohexanecarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide
Overview
Description
1-(Cyclohexylcarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of a cyclohexylcarbonyl group, an indole moiety, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexanecarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Cyclohexylcarbonyl Group: The final step involves the acylation of the pyrrolidine ring with cyclohexylcarbonyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylcarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexylcarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(cyclohexanecarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-(Cyclohexylcarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide
- 1-(Cyclohexylcarbonyl)-N-(1H-indol-3-ylmethyl)pyrrolidine-2-carboxamide
- 1-(Cyclohexylcarbonyl)-N-(1H-indol-2-ylmethyl)piperidine-2-carboxamide
Uniqueness: The unique combination of the cyclohexylcarbonyl group, indole moiety, and pyrrolidine ring in 1-(cyclohexanecarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(1H-indol-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20(22-14-17-13-16-9-4-5-10-18(16)23-17)19-11-6-12-24(19)21(26)15-7-2-1-3-8-15/h4-5,9-10,13,15,19,23H,1-3,6-8,11-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGLQVJTHIQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NCC3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4144500.png)
![N-[3-(anilinosulfonyl)phenyl]-4-methylbenzamide](/img/structure/B4144507.png)
![1-Benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B4144515.png)
![1-(4-bromophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4144522.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144538.png)
![3-[3-(2,4-dichloro-6-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4144541.png)
![1-[3-(2,3-Dimethylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144545.png)
![1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate](/img/structure/B4144546.png)

![2,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4144560.png)
![Methyl 2-[[2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4144580.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4144595.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4144603.png)
